3-[(3-Nitro-1,2,4-triazol-1-yl)methyl]benzonitrile
Overview
Description
3-[(3-Nitro-1,2,4-triazol-1-yl)methyl]benzonitrile is a chemical compound that features a triazole ring substituted with a nitro group and a benzonitrile moiety
Preparation Methods
The synthesis of 3-[(3-Nitro-1,2,4-triazol-1-yl)methyl]benzonitrile typically involves the reaction of 1-amino-3-nitro-1H-1,2,4-triazole with a suitable benzylating agent. One common method includes the use of 2,2,2-trifluoro-N-(4-nitrosofurazan-3-yl)acetamide in the presence of dibromisocyanuric acid, followed by the removal of the trifluoroacetyl protecting group . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
3-[(3-Nitro-1,2,4-triazol-1-yl)methyl]benzonitrile undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The triazole ring can undergo nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups. Common reagents used in these reactions include hydrogen gas, palladium catalysts, and strong oxidizing agents. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
3-[(3-Nitro-1,2,4-triazol-1-yl)methyl]benzonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Mechanism of Action
The mechanism of action of 3-[(3-Nitro-1,2,4-triazol-1-yl)methyl]benzonitrile involves its interaction with molecular targets through its nitro and triazole groups. The nitro group can participate in redox reactions, while the triazole ring can form hydrogen bonds and coordinate with metal ions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar compounds to 3-[(3-Nitro-1,2,4-triazol-1-yl)methyl]benzonitrile include:
3-nitro-1H-1,2,4-triazole: A simpler analog with similar reactivity but lacking the benzonitrile moiety.
1,2,3-triazole derivatives: These compounds share the triazole ring but differ in their substituents and overall structure.
Benzonitrile derivatives: Compounds with a benzonitrile moiety but different substituents on the aromatic ring.
The uniqueness of this compound lies in its combination of the triazole ring and benzonitrile moiety, which imparts distinct chemical and physical properties.
Properties
IUPAC Name |
3-[(3-nitro-1,2,4-triazol-1-yl)methyl]benzonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7N5O2/c11-5-8-2-1-3-9(4-8)6-14-7-12-10(13-14)15(16)17/h1-4,7H,6H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVRHKUZQOYECRS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C#N)CN2C=NC(=N2)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7N5O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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